

## Application Notes and Protocols for Transdermal Delivery Systems of Ketorolac

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and evaluation of transdermal delivery systems for Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID). The information compiled herein, supported by scientific literature, is intended to guide researchers in formulating and testing novel transdermal patches, topical gels, and other advanced delivery systems for effective pain management.

## Introduction

Ketorolac tromethamine is a widely used analgesic and anti-inflammatory agent.[1][2] However, its oral administration can be associated with gastrointestinal side effects.[3] Transdermal drug delivery offers a promising alternative, providing controlled and sustained release, bypassing first-pass metabolism, and potentially improving patient compliance.[4][5] This document outlines various approaches to transdermal Ketorolac delivery, including passive diffusion from patches and gels, and active enhancement techniques like iontophoresis and microneedles.

## **Data on Transdermal Ketorolac Permeation**

The following tables summarize quantitative data from various studies on the transdermal permeation of Ketorolac, providing a comparative overview of different formulations and enhancement techniques.

Table 1: In Vitro Skin Permeation of Ketorolac from Transdermal Patches



| Formulation<br>Details                                    | Permeation<br>Enhancer(s)                                                                                              | Skin Model             | Permeation<br>Flux (µg/cm²/h)                                  | Source(s) |
|-----------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|------------------------|----------------------------------------------------------------|-----------|
| Reservoir patch with HPMC gel                             | Eucalyptus oil<br>(10% w/w)                                                                                            | Rat skin               | 66.38                                                          | [6]       |
| Reservoir patch with HPMC gel and skin abrasion           | Crushed apricot Rat skin 93.10                                                                                         |                        | 93.10                                                          | [6]       |
| Pressure-<br>sensitive<br>adhesive (Duro-<br>Tak 87-2196) | Propylene glycol<br>monolaurate-<br>diethylene glycol<br>monoethyl ether<br>(60:40, v/v)                               | Hairless mouse<br>skin | Not specified, but<br>showed highest<br>permeation<br>profiles | [7]       |
| Pressure-<br>sensitive<br>adhesive (Duro-<br>Tak 87-2196) | Propylene glycol monocaprylate- diethylene glycol monoethyl ether (60:40, v/v)  Favorable in vitro and in vivo results |                        | [7]                                                            |           |
| Reservoir type patch                                      | Not specified                                                                                                          | Not specified          | 40-100 (for racemate)                                          | [8][9]    |
| Reservoir type patch                                      | Not specified                                                                                                          | Not specified          | 20-40 (for (-)<br>enantiomer)                                  | [8][9]    |

Table 2: In Vitro and In Vivo Data for Iontophoretic Delivery of Ketorolac



| Study Type            | Key Parameters                                                    | Results                                                                    | Source(s) |
|-----------------------|-------------------------------------------------------------------|----------------------------------------------------------------------------|-----------|
| In vitro              | Effect of current<br>density (0.1875 to 0.5<br>mA/cm²)            | Linear increase in electrotransport                                        | [10]      |
| In vitro              | Effect of drug<br>concentration (5 to 20<br>mg/ml)                | Linear increase in electrotransport                                        | [10]      |
| In vitro              | Comparison of gel vs. aqueous solution                            | Comparable permeation                                                      | [10]      |
| In vitro              | Steady-state flux<br>across porcine and<br>human skin             | ~94-107 µg/cm²/h                                                           | [10]      |
| In vivo (Wistar rats) | Comparison of iontophoresis vs. passive delivery (skin)           | 91.04 ± 15.48 μg/cm <sup>2</sup><br>vs. 20.16 ± 8.58<br>μg/cm <sup>2</sup> | [11]      |
| In vivo (Wistar rats) | Comparison of iontophoresis vs. passive delivery (treated muscle) | 6.74 ± 3.80 μg/g vs.                                                       | [11]      |

Table 3: Pharmacokinetic Parameters of Transdermal Ketorolac Systems



| Delivery<br>System     | Administr<br>ation<br>Route | Cmax                                                | Tmax             | Half-life        | Key<br>Finding                                          | Source(s) |
|------------------------|-----------------------------|-----------------------------------------------------|------------------|------------------|---------------------------------------------------------|-----------|
| Transderm<br>al System | Transderm<br>al             | Decreased                                           | Prolonged        | Prolonged        | Prolonged effect with reduced toxicity compared to oral | [7]       |
| Topical Gel            | Transderm<br>al             | Insignifican<br>t effect with<br>increasing<br>dose | Not<br>specified | Not<br>specified | AUC increased significantly with dose                   | [12]      |

## **Experimental Protocols**

The following are detailed protocols for key experiments in the development and evaluation of transdermal Ketorolac delivery systems.

# Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To determine the rate of Ketorolac permeation through a skin sample from a topical or transdermal formulation.

#### Materials:

- Franz diffusion cells
- Excised skin (e.g., rat, porcine, or human cadaver skin)
- Phosphate buffer saline (PBS), pH 7.4
- Ketorolac formulation (patch or gel)
- Magnetic stirrer and stir bars



- · Water bath or heating block
- HPLC system for drug quantification
- Syringes and collection vials

#### Procedure:

- Skin Preparation:
  - Thaw the cryopreserved skin at room temperature.
  - Carefully remove any subcutaneous fat and connective tissue using a scalpel.
  - Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
- · Franz Cell Assembly:
  - Mount the prepared skin section between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.
  - Fill the receptor compartment with a known volume of PBS (pH 7.4), ensuring no air bubbles are trapped beneath the skin.
  - Place a small magnetic stir bar in the receptor compartment.
  - Maintain the temperature of the receptor medium at  $32 \pm 1^{\circ}$ C by circulating water through the cell jacket to mimic physiological skin temperature.
- Dosing:
  - Apply a precise amount of the Ketorolac formulation (e.g., a circular section of a transdermal patch or a specific weight of gel) to the surface of the skin in the donor compartment.
- Sampling:



- At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment through the sampling arm.
- Immediately replenish the receptor compartment with an equal volume of fresh, prewarmed PBS to maintain a constant volume.
- Sample Analysis:
  - Analyze the collected samples for Ketorolac concentration using a validated HPLC method.
- Data Analysis:
  - Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.
  - Plot the cumulative amount of drug permeated versus time.
  - Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

# Protocol 2: Formulation of a Matrix-Type Ketorolac Transdermal Patch

Objective: To prepare a matrix-type transdermal patch containing Ketorolac.

### Materials:

- Ketorolac tromethamine
- Polymers (e.g., HPMC K100, PVP K30)[4]
- Plasticizer (e.g., PEG 400)[4]
- Solvent (e.g., Methanol)[4]
- Permeation enhancer (optional, e.g., DMSO)[4]
- Backing layer (e.g., impermeable film)



- Release liner (e.g., siliconized film)
- Beakers, magnetic stirrer, casting mold (e.g., Petri dish)

#### Procedure:

- Polymer Solution Preparation:
  - Dissolve the polymers (e.g., HPMC K100 and PVP K30 in desired ratios) in the solvent (methanol) with continuous stirring until a clear, homogenous solution is formed.[4]
- Drug and Excipient Incorporation:
  - Add the plasticizer (PEG 400) to the polymer solution and mix well.[4]
  - Dissolve the Ketorolac tromethamine in the polymeric solution.[4]
  - If a permeation enhancer is used, add it to the solution at this stage.
- · Casting:
  - Pour the final drug-polymer solution into a casting mold (e.g., a clean, dry Petri dish).[4]
  - Ensure a uniform thickness of the cast solution.
- Drying:
  - Allow the solvent to evaporate slowly at room temperature for a specified period (e.g., 24 hours) to form a thin film.
- Patch Fabrication:
  - Once the film is completely dry, carefully peel it from the mold.
  - Laminate the backing layer onto one side of the drug matrix film.
  - Apply the release liner to the other side (the side that will be in contact with the skin).
  - Cut the laminated sheet into patches of the desired size and shape.



#### Evaluation:

Perform quality control tests such as thickness, weight variation, folding endurance,
 moisture content, and drug content uniformity.[5][13]

## **Protocol 3: Preparation of a Ketorolac Topical Hydrogel**

Objective: To formulate a hydrogel containing Ketorolac for topical application.

#### Materials:

- · Ketorolac tromethamine
- Gelling agent (e.g., Carbopol, HPMC)
- Solvent (e.g., purified water, ethanol)
- Neutralizing agent (e.g., triethanolamine for Carbopol)
- Penetration enhancer (optional, e.g., DMSO, oleic acid)[12]
- Humectant (e.g., propylene glycol)
- Preservative (e.g., methylparaben)
- Beakers, overhead stirrer, pH meter

#### Procedure:

- Gelling Agent Dispersion:
  - Disperse the gelling agent (e.g., Carbopol) in a portion of the purified water with continuous stirring to avoid lump formation. Allow it to swell.
- Drug Solution Preparation:
  - In a separate beaker, dissolve the Ketorolac tromethamine, preservative, and humectant in the remaining water and/or co-solvent (e.g., ethanol).



### · Mixing:

- Slowly add the drug solution to the dispersed gelling agent with continuous mixing.
- Neutralization and Gel Formation:
  - If using a pH-sensitive polymer like Carbopol, add the neutralizing agent (e.g., triethanolamine) dropwise while stirring until the desired pH and viscosity are achieved, resulting in gel formation.
- · Incorporation of Other Excipients:
  - If using a penetration enhancer, it can be added to the formulation at an appropriate step, depending on its solubility.
- Final Mixing and Degassing:
  - Mix the final formulation thoroughly to ensure homogeneity.
  - Allow the gel to stand for some time to remove any entrapped air bubbles.
- Evaluation:
  - Evaluate the prepared hydrogel for physical appearance, pH, viscosity, spreadability, extrudability, and in vitro drug release.[14]

## **Visualizations**

The following diagrams illustrate key pathways and workflows relevant to the transdermal delivery of Ketorolac.





Click to download full resolution via product page

Caption: Ketorolac's mechanism of action via COX-1 and COX-2 inhibition.



Click to download full resolution via product page

Caption: Experimental workflow for developing transdermal Ketorolac systems.





Click to download full resolution via product page

Caption: Mechanisms of passive transdermal drug delivery through the skin.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ijpsr.com [ijpsr.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]

## Methodological & Application





- 4. Design, development and characterization of ketorolac tromethamine-loaded transdermal patches J Pharm Biol Sci [jpbs.in]
- 5. Formulation and evaluation of Ketorolac tromethamine for transdermal drug delivery system | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 6. Transdermal delivery of ketorolac PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation and evaluation of ketorolac transdermal systems PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO1994010986A1 Transdermal delivery of ketorolac Google Patents [patents.google.com]
- 9. US5591767A Liquid reservoir transdermal patch for the administration of ketorolac -Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Iontophoretic transport kinetics of ketorolac in vitro and in vivo: demonstrating local enhanced topical drug delivery to muscle PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ketorolac tromethamine transdermal gel: development, in vitro and in vivo evaluation PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijarmps.org [ijarmps.org]
- 14. Formulation In Vitro and In Vivo Evaluation of Ketorolac Topical Hydrogel | Scholars Middle East Publishers [saudijournals.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Transdermal Delivery Systems of Ketorolac]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b028406#transdermal-delivery-systems-for-ketorolac]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com